molecular formula C7H12O5 B13974863 Dimethyl ethoxypropanedioate CAS No. 5018-32-6

Dimethyl ethoxypropanedioate

Cat. No.: B13974863
CAS No.: 5018-32-6
M. Wt: 176.17 g/mol
InChI Key: UILPTYMAACQFHQ-UHFFFAOYSA-N
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Description

Dimethyl ethoxypropanedioate, also known as dimethyl ethylmalonate, is an organic compound with the molecular formula C7H12O4. It is a diester of malonic acid, where both ester groups are ethyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl ethoxypropanedioate can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and a small amount of concentrated sulfuric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, this compound is produced by the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by hydrolysis and esterification. The process involves the following steps:

  • Chloroacetic acid is neutralized with sodium hydroxide to form sodium chloroacetate.
  • Sodium chloroacetate reacts with sodium cyanide to form cyanoacetic acid.
  • Cyanoacetic acid is hydrolyzed to malonic acid.
  • Malonic acid is esterified with ethanol in the presence of an acid catalyst to form this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ethoxypropanedioate undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base such as sodium ethoxide.

    Hydrolysis: The ester groups can be hydrolyzed to form malonic acid and ethanol under acidic or basic conditions.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form ethyl acetate and carbon dioxide.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide and alkyl halides are commonly used.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for acidic or basic hydrolysis, respectively.

    Decarboxylation: Heating the compound in the presence of a suitable catalyst.

Major Products

    Alkylation: Alkylated derivatives of this compound.

    Hydrolysis: Malonic acid and ethanol.

    Decarboxylation: Ethyl acetate and carbon dioxide.

Scientific Research Applications

Dimethyl ethoxypropanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: The compound is used in the synthesis of barbiturates, which are used as sedatives and anesthetics.

    Material Science: It is used in the preparation of polymers and resins.

    Biological Research: The compound is used in the synthesis of biologically active molecules for research purposes.

Mechanism of Action

The mechanism of action of dimethyl ethoxypropanedioate involves its reactivity as a diester The compound can undergo nucleophilic substitution reactions at the ester groups, leading to the formation of various derivatives

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar to dimethyl ethoxypropanedioate but with ethyl groups instead of methyl groups.

    Dimethyl malonate: Similar structure but with both ester groups being methyl groups.

    Ethyl acetoacetate: Another diester used in organic synthesis, but with a different structure.

Uniqueness

This compound is unique due to its specific ester groups, which provide distinct reactivity compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

5018-32-6

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

dimethyl 2-ethoxypropanedioate

InChI

InChI=1S/C7H12O5/c1-4-12-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3

InChI Key

UILPTYMAACQFHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)OC)C(=O)OC

Origin of Product

United States

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